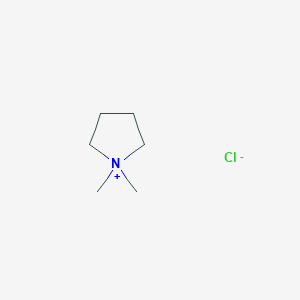
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. ACET is a rare amino acid that is found in nature and is synthesized through a complex process.
作用机制
The mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is not well understood. However, it is believed that (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol works by inhibiting the activity of enzymes that are involved in the metabolism of glucose and amino acids. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have several biochemical and physiological effects. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to increase the production of insulin, which may make it a potential treatment for diabetes. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have neuroprotective properties, which may make it a potential treatment for neurological disorders.
实验室实验的优点和局限性
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages and limitations for lab experiments. One advantage is that it is a rare amino acid, which makes it a unique research tool. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is also relatively stable, which makes it easier to handle in lab experiments. However, one limitation is that the synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a complex process, which makes it difficult to obtain large quantities of the amino acid.
未来方向
There are several future directions for research on (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol. One direction is to further investigate the mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol. Another direction is to investigate the potential therapeutic applications of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol in the treatment of cancer, diabetes, and neurological disorders. Additionally, there is a need for the development of new methods for synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, which would make it more accessible for research purposes.
In conclusion, (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a rare amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several potential applications in the field of medicine and biotechnology. Further research is needed to fully understand the mechanism of action of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol and to investigate its potential therapeutic applications. The development of new methods for synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol would also make it more accessible for research purposes.
合成方法
The synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a complex process that involves several steps. The most common method of synthesizing (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol involves the use of L-serine as a starting material. The process involves the conversion of L-serine to L-pyrroline-5-carboxylic acid, which is then converted to (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol through a series of chemical reactions. The synthesis of (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a challenging process, and only a few laboratories around the world have successfully synthesized it.
科学研究应用
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have several potential applications in the field of medicine, including the treatment of cancer, diabetes, and neurological disorders. (1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to have potential applications in the field of biotechnology, including the development of new drugs and the synthesis of new materials.
属性
CAS 编号 |
142797-00-0 |
|---|---|
产品名称 |
(1S,2R,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
(1S,2R,3S,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m0/s1 |
InChI 键 |
RAJLHDDMNNFKNT-OMMKOOBNSA-N |
手性 SMILES |
C1=C[C@@H]([C@H]([C@H]([C@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
规范 SMILES |
C1=CC(C(C(C1N)O)O)O |
同义词 |
4-Cyclohexene-1,2,3-triol,6-amino-,[1S-(1alpha,2alpha,3beta,6alpha)]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




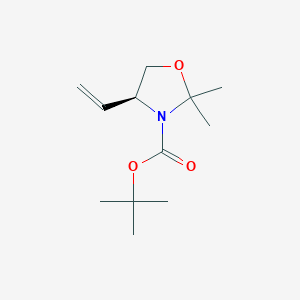
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)



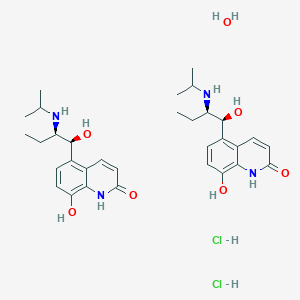
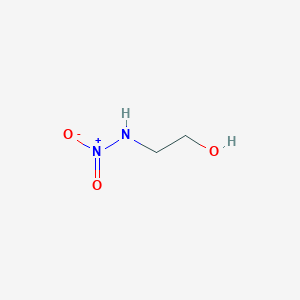
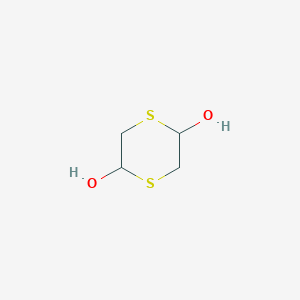


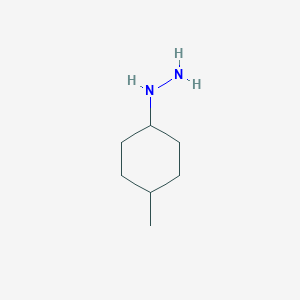
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
